molecular formula C11H16N2O3S B14835754 3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide

3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide

Cat. No.: B14835754
M. Wt: 256.32 g/mol
InChI Key: XKMNCNFCWVHBGU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-2-isopropylpyridine with a sulfonamide reagent under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

3-Cyclopropoxy-2-isopropylpyridine-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-ylpyridine-4-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)10-11(16-8-3-4-8)9(5-6-13-10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

XKMNCNFCWVHBGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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